molecular formula C14H21NO2 B1421456 [1-(2-Phenoxyethyl)piperidin-4-yl]methanol CAS No. 10498-11-0

[1-(2-Phenoxyethyl)piperidin-4-yl]methanol

Cat. No.: B1421456
CAS No.: 10498-11-0
M. Wt: 235.32 g/mol
InChI Key: UONXZJLLXVFDOE-UHFFFAOYSA-N
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Description

[1-(2-Phenoxyethyl)piperidin-4-yl]methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized and studied extensively in recent years.

Scientific Research Applications

[1-(2-Phenoxyethyl)piperidin-4-yl]methanol has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In addition, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of [1-(2-Phenoxyethyl)piperidin-4-yl]methanol is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to interact with various receptors, including dopamine and serotonin receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of [1-(2-Phenoxyethyl)piperidin-4-yl]methanol is that it is relatively easy to synthesize and purify. In addition, it has been shown to have low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic effects.

Future Directions

There are many potential future directions for research on [1-(2-Phenoxyethyl)piperidin-4-yl]methanol. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer and neurological disorders. Another direction is to investigate its potential use as a chiral auxiliary in asymmetric synthesis. In addition, further studies are needed to fully understand its mechanism of action and to design experiments to investigate its potential therapeutic effects.

Properties

IUPAC Name

[1-(2-phenoxyethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-12-13-6-8-15(9-7-13)10-11-17-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXZJLLXVFDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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